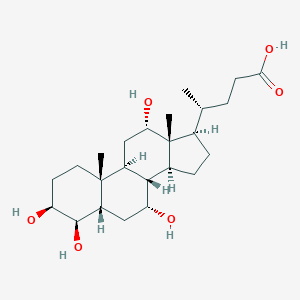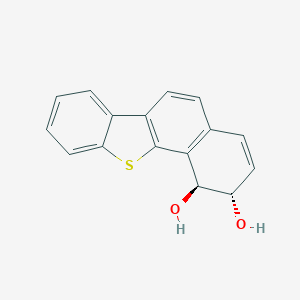
3-Phenyl-2-(4,4,4-trifluoro-3-oxo-but-1-enylamino)-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-2-(4,4,4-trifluoro-3-oxo-but-1-enylamino)-propionic acid, also known as TFB-TBOA, is a competitive inhibitor of glutamate transporters. It has been extensively studied for its potential applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Mécanisme D'action
3-Phenyl-2-(4,4,4-trifluoro-3-oxo-but-1-enylamino)-propionic acid acts as a competitive inhibitor of glutamate transporters, specifically the excitatory amino acid transporters (EAATs). EAATs are responsible for removing glutamate from the synapse, thereby preventing excessive activation of glutamate receptors. 3-Phenyl-2-(4,4,4-trifluoro-3-oxo-but-1-enylamino)-propionic acid binds to the substrate-binding site of EAATs, preventing the uptake of glutamate and leading to increased extracellular glutamate levels.
Biochemical and Physiological Effects:
The increased extracellular glutamate levels caused by 3-Phenyl-2-(4,4,4-trifluoro-3-oxo-but-1-enylamino)-propionic acid can have both beneficial and detrimental effects. In some cases, it can lead to increased synaptic transmission and improved cognitive function. However, in other cases, it can lead to excitotoxicity and neuronal damage. 3-Phenyl-2-(4,4,4-trifluoro-3-oxo-but-1-enylamino)-propionic acid has also been shown to modulate the release of other neurotransmitters such as GABA and dopamine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-Phenyl-2-(4,4,4-trifluoro-3-oxo-but-1-enylamino)-propionic acid is its specificity for EAATs, which allows for targeted modulation of glutamate transport. However, its effects on extracellular glutamate levels can be difficult to control and may vary depending on the experimental conditions. Additionally, 3-Phenyl-2-(4,4,4-trifluoro-3-oxo-but-1-enylamino)-propionic acid has a relatively short half-life, which can make it difficult to study in vivo.
Orientations Futures
There are several future directions for research on 3-Phenyl-2-(4,4,4-trifluoro-3-oxo-but-1-enylamino)-propionic acid. One area of interest is the development of more potent and selective inhibitors of glutamate transporters. Another area of research is the investigation of the role of 3-Phenyl-2-(4,4,4-trifluoro-3-oxo-but-1-enylamino)-propionic acid in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the potential therapeutic applications of 3-Phenyl-2-(4,4,4-trifluoro-3-oxo-but-1-enylamino)-propionic acid in epilepsy and stroke warrant further investigation.
Méthodes De Synthèse
3-Phenyl-2-(4,4,4-trifluoro-3-oxo-but-1-enylamino)-propionic acid can be synthesized by reacting 3-phenyl-2-propenoic acid with trifluoroacetic anhydride, followed by reaction with 4,4,4-trifluoro-3-oxo-but-1-enylamine. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
3-Phenyl-2-(4,4,4-trifluoro-3-oxo-but-1-enylamino)-propionic acid has been extensively studied for its potential applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. It has been shown to inhibit the uptake of glutamate, the main excitatory neurotransmitter in the central nervous system. This inhibition leads to increased extracellular glutamate levels, which can have both beneficial and detrimental effects depending on the context.
Propriétés
IUPAC Name |
3-phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO3/c14-13(15,16)11(18)6-7-17-10(12(19)20)8-9-4-2-1-3-5-9/h1-7,10,17H,8H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIIENMBDGAIEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC=CC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395907 |
Source


|
| Record name | 3-phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-2-(4,4,4-trifluoro-3-oxo-but-1-enylamino)-propionic acid | |
CAS RN |
133992-79-7 |
Source


|
| Record name | 3-phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B238437.png)
![2-[(3-Propoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B238441.png)
![3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238442.png)

![3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238449.png)
![[5-(2,3-Dimethylbutanoyloxy)-13-dodecanoyloxy-6,7-dihydroxy-3,12,12,15-tetramethyl-16-oxo-4-oxapentacyclo[8.5.1.01,6.03,5.011,13]hexadec-8-en-8-yl]methyl hexadecanoate](/img/structure/B238457.png)
![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B238460.png)
![4-({[(3-Ethoxybenzoyl)amino]carbothioyl}amino)benzoic acid](/img/structure/B238463.png)
![2-(4-chlorophenyl)-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B238466.png)




